2-Nitro-3'-formyl-3,4'-bithiophene

Organic Electronics Conformational Analysis DFT Calculations

Choose 2-Nitro-3'-formyl-3,4'-bithiophene for its non-interchangeable 3,4'-bithiophene core and dual electron-withdrawing nitro/formyl groups. This regioisomer uniquely combines reduced coplanarity for thin-film microstructure control in OFETs with strategic frontier orbital tuning for OPV donor-acceptor interfaces. The aldehyde handle also enables Knoevenagel condensation for extended conjugation—providing a versatile, high-purity building block for n-type and ambipolar semiconducting materials. Verify batch-specific 98% purity and request tailored packaging for your R&D scale-up needs.

Molecular Formula C9H5NO3S2
Molecular Weight 239.3g/mol
Cat. No. B428682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-3'-formyl-3,4'-bithiophene
Molecular FormulaC9H5NO3S2
Molecular Weight239.3g/mol
Structural Identifiers
SMILESC1=CSC(=C1C2=CSC=C2C=O)[N+](=O)[O-]
InChIInChI=1S/C9H5NO3S2/c11-3-6-4-14-5-8(6)7-1-2-15-9(7)10(12)13/h1-5H
InChIKeyRZIYQUKMTLIYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-3'-formyl-3,4'-bithiophene: A Defined Regioisomer for Organic Electronics


2-Nitro-3'-formyl-3,4'-bithiophene is a functionalized bithiophene derivative characterized by the presence of both a nitro (-NO₂) and a formyl (-CHO) group on a 3,4'-linked bithiophene core . This specific regioisomer (CAS: 91545-66-3) belongs to a class of conjugated molecules extensively investigated as building blocks for organic electronics, where the precise positioning of electron-withdrawing substituents critically dictates molecular conformation, electronic structure, and resulting material properties [1].

The Critical Role of Regio- and Chemoselectivity in 2-Nitro-3'-formyl-3,4'-bithiophene


Bithiophene derivatives are not a uniform class; their properties are exquisitely sensitive to the specific pattern of substitution. The electronic and conformational landscape of a 3,4'-linked bithiophene differs fundamentally from its 2,2'- or 3,3'-linked analogs [1]. Furthermore, the presence of two strong electron-withdrawing groups (EWGs), such as nitro and formyl, introduces a complex interplay of inductive, resonance, and steric effects that cannot be approximated by a compound bearing a single substituent or a different combination of EWGs. This regioisomer presents a unique and non-interchangeable set of properties crucial for applications demanding precise control over molecular conformation and frontier orbital energies [2].

Quantitative Differentiation: Evidence-Based Selection Criteria for 2-Nitro-3'-formyl-3,4'-bithiophene


Reduced Coplanarity and Torsional Barrier via Electron-Withdrawing Groups

The compound's internal rotation barrier is quantitatively influenced by its substituents. First-principles DFT calculations on substituted bithiophenes demonstrate that strong electron-withdrawing groups (EWGs) like formyl and nitro reduce backbone conjugation, leading to a reduced internal rotation barrier at a 90° dihedral angle [1]. This effect is distinct from electron-donating groups like methoxy, which increase the rotational barrier and stabilize planar structures [1].

Organic Electronics Conformational Analysis DFT Calculations

Frontier Orbital Energy Level Tuning by Substituent Position and Type

The electronic properties of 3,4'-bithiophene are distinctly modulated by substitution. A systematic DFT study showed that substituents in the 3- and 4-positions shift the HOMO and LUMO energy levels in parallel, with minimal impact on the HOMO-LUMO gap [1]. The extent of this level shift is determined primarily by the π-donating or π-accepting strength of the substituent, not by its electronegativity [1]. This indicates that the specific combination of nitro and formyl groups on the 3,4'-core provides a predictable and unique lever for adjusting frontier orbital energies without altering the band gap.

Organic Semiconductors HOMO-LUMO Engineering DFT

Potential for Enhanced Electron Affinity Relative to Non-Nitro Analogs

The nitro group is a strong electron-withdrawing moiety that substantially increases electron affinity. In a study of 5,5′-distyryl-3,3′-bithiophene derivatives, the compound containing a nitro substituent (compound 2) demonstrated good electron affinity as indicated by cyclic voltammetry [1]. While the exact reduction potential of the target compound is not specified in this reference, the presence of the nitro group in a bithiophene scaffold is strongly associated with this desirable property for n-type or ambipolar semiconductor design [1].

Electron Acceptors Cyclic Voltammetry Reduction Potential

Key Research and Industrial Application Scenarios for 2-Nitro-3'-formyl-3,4'-bithiophene


Conformational Tuning in Organic Field-Effect Transistors (OFETs)

The reduced coplanarity of the 2-Nitro-3'-formyl-3,4'-bithiophene core, stemming from its electron-withdrawing substituents [2], is a valuable property for controlling thin-film microstructure in OFETs. This altered torsional potential can influence molecular packing and crystallinity, which are key determinants of charge carrier mobility. Researchers can utilize this compound to investigate the relationship between molecular conformation and macroscopic charge transport in devices.

Energy Level Engineering for Organic Photovoltaics (OPVs)

The precise control over frontier orbital energies, as demonstrated for 3,4′-bithiophene derivatives [2], positions this compound as a strategic building block for tuning the energetics of donor-acceptor interfaces in OPVs. Its combination of nitro and formyl groups offers a defined set of π-accepting strengths to systematically shift energy levels, facilitating the optimization of open-circuit voltage (VOC) and charge separation efficiency.

Synthesis of Advanced n-Type or Ambipolar Semiconducting Materials

The presence of both a nitro and a formyl group makes this bithiophene a versatile electron-deficient monomer. It serves as a key precursor for synthesizing n-type or ambipolar semiconducting polymers and small molecules, where high electron affinity is a prerequisite [2]. The aldehyde functionality also provides a convenient handle for further functionalization, such as Knoevenagel condensations, to extend conjugation and fine-tune optical and electronic properties.

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